5-Hydroxyicosa-6,8,11-trienoic acid
Overview
Description
5-Hydroxyicosa-6,8,11-trienoic acid, also known as 5-HETrE, is a hydroxyeicosatrienoic acid that consists of 6E,8Z,11Z-eicosatrienoic acid bearing a 5-hydroxy substituent . It has a role as a metabolite and is functionally related to a (5Z,8Z,11Z)-icosatrienoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C20H34O3 . It consists of 6E,8Z,11Z-eicosatrienoic acid bearing a 5-hydroxy substituent .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 322.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 15 .
Scientific Research Applications
Metabolism and Biochemical Transformation
Epoxy-Hydroxy Acid Identification : 5-Hydroxyicosa-6,8,11-trienoic acid has been identified as an epoxy-hydroxy compound formed during the incubation of arachidonic acid with blood platelets. This discovery highlights its role in the biochemical transformation processes involving arachidonic acid and its derivatives (Walker, Jones, & Wilson, 1979).
Arachidonic Acid Epoxides : Research has shown the transformation of arachidonic acid into various hydroxy epoxide intermediates. These intermediates are significant in the formation of trihydroxyeicosatrienoic acids, indicating the complex metabolic pathways of arachidonic acid and its derivatives (Pace-Asciak, 1984); (Pace-Asciak, Granström, & Samuelsson, 1983).
Enzymatic Activity and Regulation
Oxidative Desaturation Studies : Investigations into the oxidative desaturation of fatty acids have shown the conversion of eicosadienoic acid to this compound. This suggests the compound's role in understanding the enzymatic activities related to fatty acid metabolism (Castuma, Catala, & Brenner, 1972).
Synthesis and Inhibition Studies : Studies on the synthesis of fatty acids and their derivatives, including this compound, provide insights into the mechanisms of enzymatic activity and potential inhibition pathways relevant to broader physiological processes (Navé et al., 1991).
Pharmacological and Biochemical Applications
Leukotriene Synthesis Intermediates : The compound has been used in the study of leukotriene synthesis, demonstrating its importance in understanding inflammatory responses and related pharmacological applications (Baldwin, Reed, & Thomas, 1981).
Modification in Cytochrome P450 Eicosanoid : It's involved in the study of cytochrome P450 eicosanoid modifications, indicating its role in exploring molecular mechanisms underlying various physiological processes (Falck et al., 2014).
Cellular and Molecular Biology
Lipoxygenase Activity in Marine Algae : Research involving marine algae has shown the formation of hydroxyeicosanoids from arachidonic acid, highlighting the biological and ecological significance of this compound in marine organisms (Solem, Jiang, & Gerwick, 1989).
Prostaglandin Biosynthesis : The compound has been studied for its influence on prostaglandin biosynthesis, thereby contributing to the understanding of inflammatory and regulatory processes in human physiology (Do & Sprecher, 1976).
Mechanism of Action
Target of Action
5-Hydroxyicosa-6,8,11-trienoic acid, also known as 5-HETrE, is a hydroxyeicosatrienoic acid . It is a metabolite, which means it is an intermediate or product resulting from metabolism .
Mode of Action
As a metabolite, it is likely to interact with various biological targets and induce changes in cellular processes .
Biochemical Pathways
5-HETrE is involved in the lipoxygenase branches of the eicosanoid pathways . These pathways are responsible for the production of eicosanoids, which are signaling molecules produced by the oxidation of polyunsaturated fatty acids . Eicosanoids are involved in numerous biological roles ranging from homeostasis of blood pressure and blood flow, to the perception of pain, cell survival, the initiation and resolution of inflammation, and the progression of numerous disease states .
Pharmacokinetics
As a metabolite, its bioavailability in the body is likely to be influenced by metabolic processes .
Result of Action
Given its role in the eicosanoid pathways, it is likely to have effects on inflammation, pain perception, and other physiological processes .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-hydroxyicosa-6,8,11-trienoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h9-10,12-14,16,19,21H,2-8,11,15,17-18H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSADDRSUZRRBAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274331 | |
Record name | 5-hydroxyicosa-6,8,11-trienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88053-46-7 | |
Record name | 5-hydroxyicosa-6,8,11-trienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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